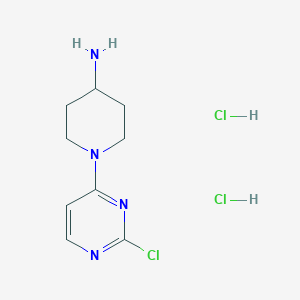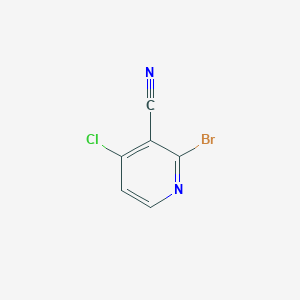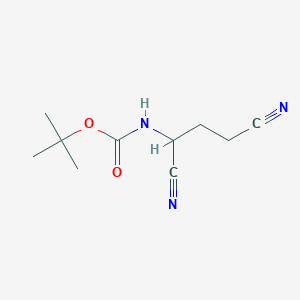
1-(2-chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride (CPPD) is an organic compound with a molecular weight of 270.22 g/mol. It is a white crystalline powder that is soluble in water and ethanol. CPPD is a widely used reagent in organic synthesis and has been studied for its potential applications in the field of medicinal chemistry. CPPD is also known as 4-chloro-N-(2-piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
Aplicaciones Científicas De Investigación
CPPD has been studied for its potential applications in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various compounds, such as 4-chloro-N-(2-piperidin-4-yl)pyrimidin-2-amine dihydrochloride (CPPDHCl). CPPDHCl has been studied for its potential use as an anti-inflammatory agent and for its potential ability to inhibit the growth of certain types of cancer cells.
Mecanismo De Acción
The mechanism of action of CPPD is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of proteins and other macromolecules. This inhibition is thought to lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
CPPD has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of proteins and other macromolecules. In addition, it has been shown to reduce inflammation and to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPD has several advantages for use in laboratory experiments. It is a relatively stable compound, with a high purity and a low cost. In addition, it is soluble in water and ethanol, making it easy to work with. However, its use in laboratory experiments is limited by its potential toxicity, as well as its potential for causing adverse reactions in humans.
Direcciones Futuras
The potential applications of CPPD are still being explored. One of the most promising areas of research is its potential use in the development of new drugs and therapies. Other potential areas of research include its use as an anti-inflammatory agent, its potential use in the treatment of cancer, and its potential use as a tool for studying biochemical and physiological processes. Additionally, further research is needed to better understand the mechanism of action of CPPD and to develop more efficient and cost-effective synthesis methods.
Métodos De Síntesis
CPPD can be synthesized using a variety of methods. One method involves the reaction of 4-chloro-2-pyrimidinecarboxylic acid with 2-piperidin-4-ylpiperidine in the presence of anhydrous sodium carbonate. This method yields a white crystalline product with a purity of greater than 99%.
Propiedades
IUPAC Name |
1-(2-chloropyrimidin-4-yl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.2ClH/c10-9-12-4-1-8(13-9)14-5-2-7(11)3-6-14;;/h1,4,7H,2-3,5-6,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPHHJNKPWAZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=NC=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B6618456.png)
![2-(4-aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide trihydrochloride](/img/structure/B6618468.png)

![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride](/img/structure/B6618480.png)
![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)

![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)




![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)